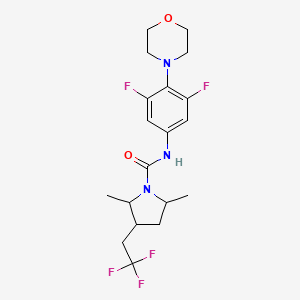![molecular formula C23H24N2O2 B7431071 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide](/img/structure/B7431071.png)
5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of certain types of cancer. It is currently being studied in preclinical and clinical trials for the treatment of various hematological malignancies, including B-cell lymphomas and leukemias.
Mechanism of Action
5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the survival and proliferation of B-cells. By inhibiting BTK, 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide blocks the signaling pathways that promote the growth and survival of cancer cells, leading to cell death and tumor regression. Additionally, 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide has been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.
Biochemical and Physiological Effects
In preclinical studies, 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, which is commonly used in the treatment of B-cell lymphomas. 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for once-daily dosing.
Advantages and Limitations for Lab Experiments
5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to enhance the activity of other anti-cancer agents. However, there are also some limitations to consider, such as the potential for off-target effects and the need for further optimization of dosing and scheduling in clinical trials.
Future Directions
There are several potential future directions for the development of 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide, including the evaluation of its efficacy in combination with other anti-cancer agents, the exploration of its immunomodulatory effects, and the identification of biomarkers that may predict response to treatment. Additionally, further studies are needed to optimize dosing and scheduling in clinical trials and to evaluate the safety and efficacy of 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide in larger patient populations. Overall, 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide represents a promising new therapeutic option for the treatment of hematological malignancies, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide involves several steps, including the reaction of 4-prop-2-ynoxybenzaldehyde with tert-butylamine, followed by a series of reactions to yield the final product. The synthesis process has been optimized to produce 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide in high yields and purity, making it suitable for further research and development.
Scientific Research Applications
5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide has been extensively studied in preclinical models, where it has demonstrated potent anti-tumor activity against various hematological malignancies. It has also been shown to be well-tolerated and safe in animal models, making it a promising candidate for further clinical development. Currently, 5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide is being evaluated in several clinical trials, including a phase 1 study in patients with relapsed or refractory B-cell lymphomas and leukemias.
properties
IUPAC Name |
5-tert-butyl-N-[(4-prop-2-ynoxyphenyl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-5-12-27-19-9-6-16(7-10-19)15-24-22(26)21-14-17-13-18(23(2,3)4)8-11-20(17)25-21/h1,6-11,13-14,25H,12,15H2,2-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZISKANQDAVTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=C2)C(=O)NCC3=CC=C(C=C3)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-1-[2-[benzyl(methyl)amino]ethyl]-3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)urea](/img/structure/B7430989.png)
![[6-[1-Benzyl-3-(4-methylphenyl)pyrazol-4-yl]-4-hydroxy-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinan-5-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7430992.png)
![Methyl 3-[4-[1-(1-amino-1-oxo-3-phenylpropan-2-yl)triazol-4-yl]-1,3-thiazol-2-yl]benzoate](/img/structure/B7431003.png)
![[2-[[2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl]methylsulfonyl]-1,3-thiazol-4-yl]methanol](/img/structure/B7431007.png)
![4-[[[1-[4-(difluoromethoxy)phenyl]piperidin-4-yl]amino]methyl]-N-ethylbenzamide](/img/structure/B7431017.png)
![[1-[(3-chloro-4-thiomorpholin-4-ylphenyl)carbamoyl]azetidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7431018.png)
![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[4-[4-(hydroxymethyl)phenyl]piperidin-1-yl]acetamide](/img/structure/B7431019.png)
![methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7431020.png)
![ethyl 5-[1-[(5-bromo-7-methyl-1H-indole-2-carbonyl)amino]ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B7431032.png)
![tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate](/img/structure/B7431036.png)

![methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate](/img/structure/B7431050.png)
![methyl 2-[2-fluoro-4-[(2-oxo-1H-quinoline-3-carbonyl)amino]phenyl]acetate](/img/structure/B7431057.png)
![[(3aS,7aR)-2-(5-fluoropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-5-yl]-[5-(1H-pyrazol-4-yl)pyridin-2-yl]methanone](/img/structure/B7431067.png)